molecular formula C15H19ClN2O2 B12949418 Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride CAS No. 40405-73-0

Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride

Cat. No.: B12949418
CAS No.: 40405-73-0
M. Wt: 294.77 g/mol
InChI Key: HREKPCHZCTXQJZ-UHFFFAOYSA-N
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Description

Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of a 4-(p-acetoxyphenyl)-1-butyl group attached to the imidazole ring, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the 4-(p-acetoxyphenyl)-1-butyl Group: The 4-(p-acetoxyphenyl)-1-butyl group can be introduced through a Friedel-Crafts acylation reaction, where the imidazole ring is reacted with 4-(p-acetoxyphenyl)-1-butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole compounds.

Scientific Research Applications

Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazole: A five-membered ring with sulfur and nitrogen atoms, used in similar applications.

Uniqueness

Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(p-acetoxyphenyl)-1-butyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in various research fields.

Properties

CAS No.

40405-73-0

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

[4-(1-butylimidazol-4-yl)phenyl] acetate;hydrochloride

InChI

InChI=1S/C15H18N2O2.ClH/c1-3-4-9-17-10-15(16-11-17)13-5-7-14(8-6-13)19-12(2)18;/h5-8,10-11H,3-4,9H2,1-2H3;1H

InChI Key

HREKPCHZCTXQJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=C(C=C2)OC(=O)C.Cl

Origin of Product

United States

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